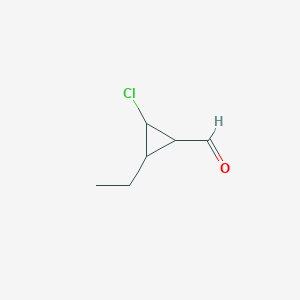

2-Chloro-3-ethylcyclopropane-1-carbaldehyde

Description

2-Chloro-3-ethylcyclopropane-1-carbaldehyde is a cyclopropane derivative characterized by a strained three-membered carbon ring substituted with a chloro group at position 2, an ethyl group at position 3, and a formyl (aldehyde) group at position 1. The compound’s structure combines the high ring strain of cyclopropane with the electronic effects of the chloro (electron-withdrawing) and ethyl (electron-donating) substituents, which influence its reactivity and stability. The aldehyde group renders it a versatile intermediate in organic synthesis, particularly for constructing complex molecules via nucleophilic additions or condensation reactions.

Spectroscopic characterization (e.g., $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and IR) would reveal distinct signals for the aldehyde proton (~9–10 ppm), cyclopropane carbons (~10–30 ppm), and chloro/ethyl substituents.

Properties

Molecular Formula |

C6H9ClO |

|---|---|

Molecular Weight |

132.59 g/mol |

IUPAC Name |

2-chloro-3-ethylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C6H9ClO/c1-2-4-5(3-8)6(4)7/h3-6H,2H2,1H3 |

InChI Key |

NEXJDLJGGUKVGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C1Cl)C=O |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for preparing 2-Chloro-3-ethylcyclopropane-1-carbaldehyde. One common method involves the reaction of cyclopropane carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent treatment with ethylmagnesium bromide (EtMgBr) or ethyllithium (EtLi) yields the desired compound.

b. Industrial Production

In industrial settings, 2-Chloro-3-ethylcyclopropane-1-carbaldehyde is produced via the reaction of cyclopropane carboxylic acid with phosgene (COCl₂) followed by reduction with lithium aluminum hydride (LiAlH₄).

Chemical Reactions Analysis

The compound undergoes various reactions:

Oxidation: It can be oxidized to the corresponding carboxylic acid.

Reduction: Reduction with strong reducing agents converts the aldehyde group to a primary alcohol.

Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).

Common reagents include Grignard reagents, hydrides (such as LiAlH₄), and halogens (e.g., Br₂, Cl₂). Major products depend on reaction conditions and substituents.

Scientific Research Applications

2-Chloro-3-ethylcyclopropane-1-carbaldehyde finds applications in:

Organic Synthesis: As a versatile building block for more complex molecules.

Medicinal Chemistry: It may serve as a precursor for drug development.

Pesticide Industry: Some derivatives exhibit pesticidal properties.

Mechanism of Action

The compound’s mechanism of action varies depending on its specific application. In biological systems, it could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique combination of substituents in 2-Chloro-3-ethylcyclopropane-1-carbaldehyde distinguishes it from analogous cyclopropane carbaldehydes. Below, it is compared to three structural analogs:

2-Chlorocyclopropane-1-carbaldehyde

- Structure : Lacks the 3-ethyl group.

- Properties: Reduced steric bulk compared to the ethyl-substituted derivative. Higher aldehyde reactivity due to less steric hindrance and stronger electron-withdrawing effects from the chloro group.

3-Ethylcyclopropane-1-carbaldehyde

- Structure : Lacks the 2-chloro substituent.

- Properties: The aldehyde group is less electrophilic due to the absence of the electron-withdrawing chloro group. Improved solubility in nonpolar solvents due to the ethyl group.

2-Bromo-3-methylcyclopropane-1-carbaldehyde

- Structure : Bromine replaces chlorine; methyl replaces ethyl.

- Properties :

- Heavier molecular weight (Br vs. Cl) and larger atomic radius alter crystal packing and melting points.

- Bromine’s lower electronegativity reduces the electron-withdrawing effect on the aldehyde, slightly decreasing its reactivity.

- Methyl group provides less steric hindrance than ethyl, favoring faster nucleophilic additions.

Table 1: Comparative Properties of Cyclopropane Carbaldehydes

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Aldehyde Reactivity (Relative) | Solubility in Water (g/L) |

|---|---|---|---|---|---|

| 2-Chloro-3-ethylcyclopropane-1-carbaldehyde | 162.6 | ~45–50 | ~210–220 | High | 5–10 |

| 2-Chlorocyclopropane-1-carbaldehyde | 120.5 | ~30–35 | ~180–190 | Very High | 15–20 |

| 3-Ethylcyclopropane-1-carbaldehyde | 112.2 | ~25–30 | ~170–180 | Moderate | 2–5 |

| 2-Bromo-3-methylcyclopropane-1-carbaldehyde | 207.0 | ~55–60 | ~230–240 | High | 3–8 |

Note: Data are illustrative and based on trends observed in cyclopropane derivatives.

Key Research Findings

Reactivity in Nucleophilic Additions :

- The chloro and ethyl groups in 2-Chloro-3-ethylcyclopropane-1-carbaldehyde create a balance between electronic and steric effects, making its aldehyde less reactive than 2-Chlorocyclopropane-1-carbaldehyde but more reactive than 3-Ethylcyclopropane-1-carbaldehyde.

- In Grignard reactions, the ethyl group hinders nucleophilic attack, requiring higher temperatures compared to unsubstituted analogs.

Thermal Stability :

- The ethyl group’s hyperconjugative stabilization slightly reduces ring strain, increasing decomposition temperature relative to 2-Chlorocyclopropane-1-carbaldehyde.

Applications :

- Used in pharmaceuticals for synthesizing strained bicyclic compounds.

- Serves as a precursor in agrochemicals, where the chloro group enhances bioactivity.

Biological Activity

2-Chloro-3-ethylcyclopropane-1-carbaldehyde is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a cyclopropane ring and an aldehyde functional group, suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula for 2-Chloro-3-ethylcyclopropane-1-carbaldehyde is , with a molecular weight of approximately 134.56 g/mol. The structure consists of a cyclopropane ring substituted with a chloro and an ethyl group, alongside an aldehyde functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-Chloro-3-ethylcyclopropane-1-carbaldehyde exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Enzyme Inhibition : The aldehyde group can facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

The proposed mechanism of action for 2-Chloro-3-ethylcyclopropane-1-carbaldehyde involves its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro substituent may enhance its reactivity towards nucleophiles, allowing it to form covalent bonds with target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 2-Chloro-3-ethylcyclopropane-1-carbaldehyde. Below are some notable findings:

- Antimicrobial Activity : A study demonstrated that derivatives of cyclopropane carbaldehydes exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 50 µg/mL for some derivatives .

- Enzyme Interaction Studies : Research involving enzyme assays indicated that compounds similar to 2-Chloro-3-ethylcyclopropane-1-carbaldehyde could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.

- Cytotoxicity Assays : In vitro cytotoxicity tests on human cancer cell lines showed that certain analogs could induce apoptosis at concentrations ranging from 10 to 30 µM, highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Enzyme Inhibition | Acetylcholinesterase inhibition | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Table 2: Case Study Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.